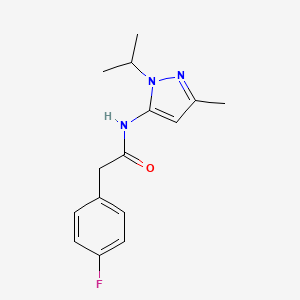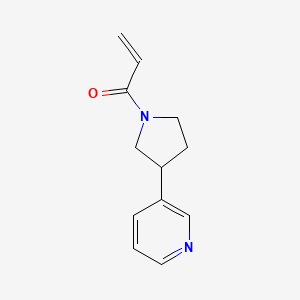
1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of pyrrolidines. It is a derivative of pyridine and is also known as 3-(1-pyrrolidinyl)pyridine. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Wirkmechanismus
The mechanism of action of 1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell division. Additionally, this compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are involved in the regulation of programmed cell death. Additionally, this compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one in lab experiments is its high potency and selectivity. This compound exhibits a high degree of selectivity towards cancer cells, making it an ideal candidate for anticancer drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one. One potential direction is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the potential applications of this compound in material science, such as the development of new polymers and catalysts, should also be explored.
Synthesemethoden
The synthesis of 1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-pyridinecarboxaldehyde with pyrrolidine in the presence of a base, followed by the addition of acetylacetone. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer and antitumor properties by inhibiting the growth of cancer cells. Additionally, this compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
1-(3-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)14-7-5-11(9-14)10-4-3-6-13-8-10/h2-4,6,8,11H,1,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAGQGWJZPEDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

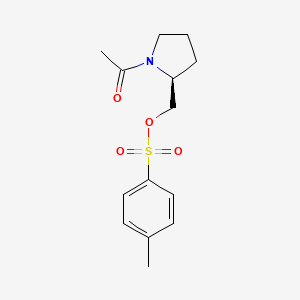
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2825185.png)
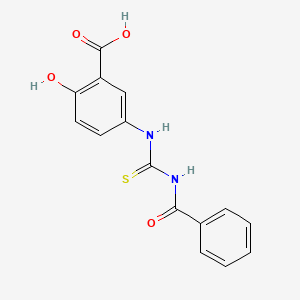
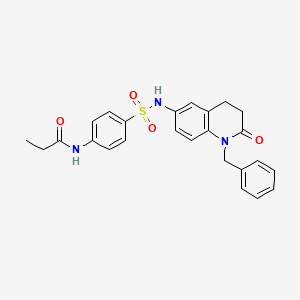
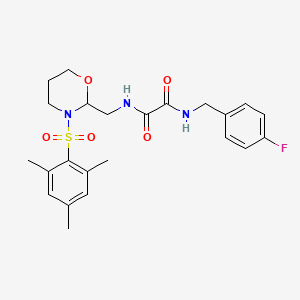

methanone](/img/structure/B2825196.png)

![1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2825198.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2825199.png)
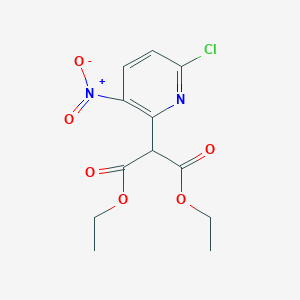
![(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2825203.png)
